Cas no 1023277-41-9 (3-(Piperidin-3-yloxy)aniline)

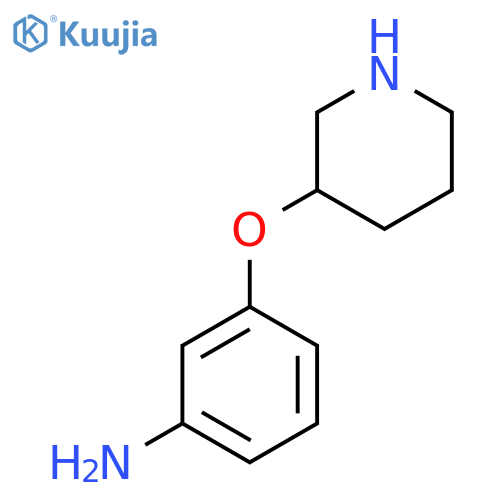

3-(Piperidin-3-yloxy)aniline structure

商品名:3-(Piperidin-3-yloxy)aniline

CAS番号:1023277-41-9

MF:C11H16N2O

メガワット:192.257542610168

CID:5250424

3-(Piperidin-3-yloxy)aniline 化学的及び物理的性質

名前と識別子

-

- 3-(Piperidin-3-yloxy)aniline

- Benzenamine, 3-(3-piperidinyloxy)-

-

- インチ: 1S/C11H16N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8,12H2

- InChIKey: NBXYTVWVNDGNQK-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C=1)N)C1CNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 175

- トポロジー分子極性表面積: 47.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(Piperidin-3-yloxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363432-10.0g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 10.0g |

$3315.0 | 2025-03-18 | |

| Enamine | EN300-363432-0.05g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 0.05g |

$647.0 | 2025-03-18 | |

| Enamine | EN300-363432-0.5g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 0.5g |

$739.0 | 2025-03-18 | |

| Enamine | EN300-363432-1.0g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 1.0g |

$770.0 | 2025-03-18 | |

| Enamine | EN300-363432-0.25g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 0.25g |

$708.0 | 2025-03-18 | |

| Enamine | EN300-363432-2.5g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 2.5g |

$1509.0 | 2025-03-18 | |

| Enamine | EN300-363432-5.0g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 5.0g |

$2235.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050460-1g |

3-(Piperidin-3-yloxy)aniline |

1023277-41-9 | 95% | 1g |

¥3717.0 | 2023-04-06 | |

| Enamine | EN300-363432-0.1g |

3-(piperidin-3-yloxy)aniline |

1023277-41-9 | 95.0% | 0.1g |

$678.0 | 2025-03-18 |

3-(Piperidin-3-yloxy)aniline 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1023277-41-9 (3-(Piperidin-3-yloxy)aniline) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 157047-98-8(Benzomalvin C)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量